molecular formula C25H26N2O4S2 B3006060 5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 1209426-53-8

5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide

Cat. No. B3006060
CAS RN: 1209426-53-8
M. Wt: 482.61
InChI Key: VLELIMGOYYAOAS-UHFFFAOYSA-N
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Description

5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research because of its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its therapeutic potential in treating several diseases.

Mechanism of Action

5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide acts as a covalent inhibitor of BTK by binding to a cysteine residue in the active site of the enzyme. This leads to the inhibition of B-cell receptor signaling and subsequent suppression of B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to be a potent inhibitor of BTK, leading to the suppression of B-cell activation, proliferation, and survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in various diseases. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide. One potential direction is the development of more potent and selective inhibitors of BTK. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including autoimmune diseases, B-cell malignancies, and allergies. Additionally, the potential use of this compound in combination with other drugs for the treatment of these diseases should be explored. Finally, the development of new synthetic methods for the production of this compound should be investigated to improve its accessibility for scientific research.

Synthesis Methods

The synthesis of 5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide involves several steps. The first step is the reaction of p-tolylacetic acid with thionyl chloride to form p-tolylacetyl chloride. The second step is the reaction of p-tolylacetyl chloride with 2-(thiophen-2-yl)ethylamine to form N-(2-(thiophen-2-yl)ethyl)-p-tolylacetamide. The third step is the reaction of N-(2-(thiophen-2-yl)ethyl)-p-tolylacetamide with p-toluenesulfonyl chloride to form N-(2-(thiophen-2-yl)ethyl)-p-tolylacetamide p-toluenesulfonate. The final step is the reaction of N-(2-(thiophen-2-yl)ethyl)-p-tolylacetamide p-toluenesulfonate with pyrrolidine-3-carboxylic acid to form 5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide.

Scientific Research Applications

5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK plays a critical role in the development and survival of B-cells, which are involved in several diseases, including autoimmune diseases, B-cell malignancies, and allergies.

properties

IUPAC Name

1-(4-methylphenyl)-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S2/c1-17-5-9-20(10-6-17)27-16-19(14-24(27)28)25(29)26-15-23(22-4-3-13-32-22)33(30,31)21-11-7-18(2)8-12-21/h3-13,19,23H,14-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLELIMGOYYAOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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